molecular formula C21H22N2O4 B11347671 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(4-methoxyphenoxy)ethanone

1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(4-methoxyphenoxy)ethanone

Cat. No.: B11347671
M. Wt: 366.4 g/mol
InChI Key: CJJQNHVMNYXIKF-UHFFFAOYSA-N
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Description

1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-METHOXYPHENOXY)ETHAN-1-ONE is a complex organic compound that features a benzoxazole ring fused to a piperidine ring, with a methoxyphenoxy group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-METHOXYPHENOXY)ETHAN-1-ONE typically involves multiple steps:

    Formation of the Benzoxazole Ring: This can be achieved by reacting 2-aminophenol with an appropriate aldehyde under acidic conditions.

    Piperidine Ring Formation: The benzoxazole derivative is then reacted with piperidine in the presence of a suitable catalyst.

    Attachment of the Methoxyphenoxy Group: The final step involves the reaction of the intermediate with 4-methoxyphenol and an ethanone derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-METHOXYPHENOXY)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, often under basic conditions.

Major Products

    Oxidation: 1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-HYDROXYPHENOXY)ETHAN-1-ONE

    Reduction: 1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-METHOXYPHENOXY)ETHAN-1-OL

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-METHOXYPHENOXY)ETHAN-1-ONE depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Material Science: Its electronic properties may be exploited in the development of new materials for electronic devices.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-METHOXYPHENOXY)ETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-(4-methoxyphenoxy)ethanone

InChI

InChI=1S/C21H22N2O4/c1-25-16-6-8-17(9-7-16)26-14-20(24)23-12-10-15(11-13-23)21-22-18-4-2-3-5-19(18)27-21/h2-9,15H,10-14H2,1H3

InChI Key

CJJQNHVMNYXIKF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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